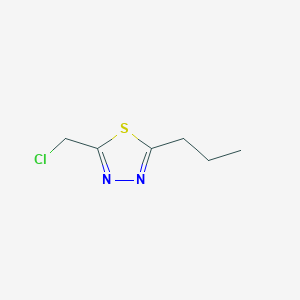
2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
説明
“2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also contains a chloromethyl group (-CH2Cl) and a propyl group (-CH2CH2CH3) attached to the thiadiazole ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, chloromethyl groups are often introduced into molecules through chloromethylation reactions. For example, chloromethylation of aromatic compounds is commonly performed using chloromethyl methyl ether and a Lewis acid catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound more polar, while the propyl group might increase its hydrophobicity .科学的研究の応用
Corrosion Inhibition
A significant application of 1,3,4-thiadiazole derivatives, including structures similar to 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals, such as mild steel, from corrosion, particularly in acidic environments. For instance, 2,5-disubstituted 1,3,4-thiadiazoles were investigated as corrosion inhibitors of mild steel in 1 M HCl solution, demonstrating good inhibition properties through a mechanism that involves the adsorption of these molecules on the metal surface. This interaction was further explored through AC impedance techniques and theoretical approaches, including Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR) models, to understand the correlation between molecular structure and inhibition efficiency (Bentiss et al., 2007).
Antimicrobial and Antifungal Activities
Another notable application of thiadiazole derivatives is their potential use as antimicrobial and antifungal agents. For example, 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) were synthesized and tested for their fungicidal activity against Rhizoctonia solani, a major rice disease in China. These studies suggest that certain thiadiazole derivatives exhibit high fungicidal activity, highlighting the importance of structure-activity relationships in designing effective fungicides (Chen et al., 2000).
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer properties. The chemical diversity within the thiadiazole framework allows for the synthesis of compounds that exhibit pharmacological activities, including anticancer effects. Some 1,3,4-thiadiazole based compounds have shown promising results against human cancer cell lines, acting through various mechanisms that include the inhibition of specific enzymes and the interaction with cellular targets. This highlights the potential of thiadiazole derivatives in the development of new anticancer drugs (Matysiak, 2015).
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUYTLZCVLUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



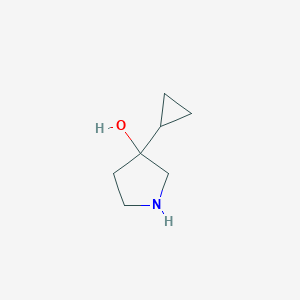
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)
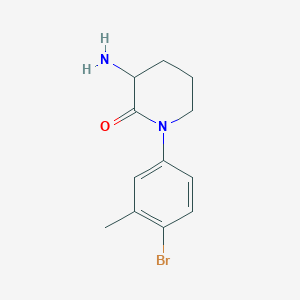
![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
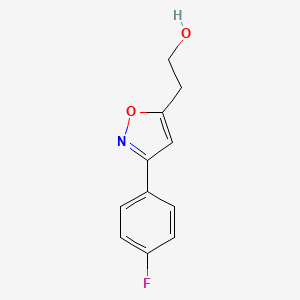
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)
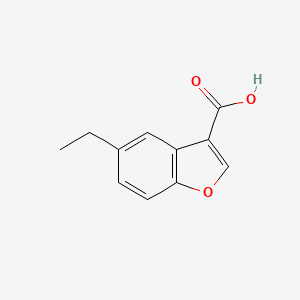
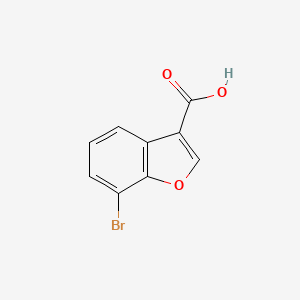
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)
![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)
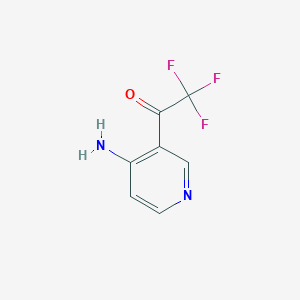
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)